9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride
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Overview
Description
9-Methyl-1,9-diazaspiro[5.5]undecan-1-aminehydrochloride is a synthetic compound belonging to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The unique structure of 9-Methyl-1,9-diazaspiro[5.5]undecan-1-aminehydrochloride makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1,9-diazaspiro[5.5]undecan-1-aminehydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a ketone or aldehyde, followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 9-Methyl-1,9-diazaspiro[5.5]undecan-1-aminehydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This can include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-1,9-diazaspiro[5.5]undecan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
9-Methyl-1,9-diazaspiro[5.5]undecan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 9-Methyl-1,9-diazaspiro[5.5]undecan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one
- 9-Methyl-3,9-diazaspiro[5.5]undecan-1-ylmethanol
Comparison
Compared to similar compounds, 9-Methyl-1,9-diazaspiro[55]undecan-1-aminehydrochloride exhibits unique properties due to its specific structure and functional groups
Properties
Molecular Formula |
C10H22ClN3 |
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Molecular Weight |
219.75 g/mol |
IUPAC Name |
9-methyl-1,9-diazaspiro[5.5]undecan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21N3.ClH/c1-12-8-5-10(6-9-12)4-2-3-7-13(10)11;/h2-9,11H2,1H3;1H |
InChI Key |
KMKWQHCLIKKSQM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCCCN2N)CC1.Cl |
Origin of Product |
United States |
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